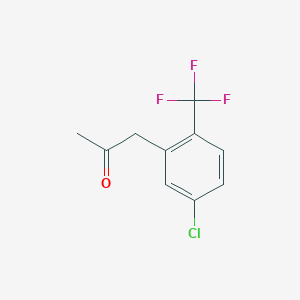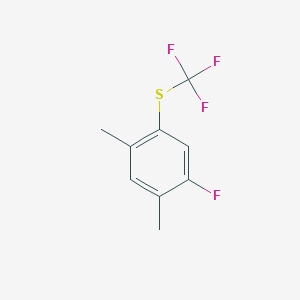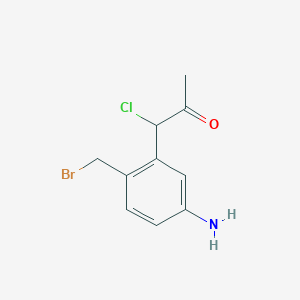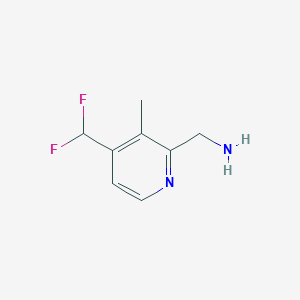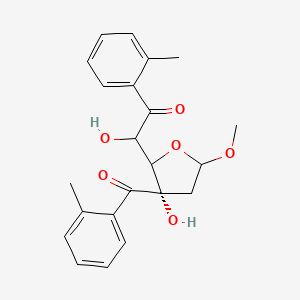
2-hydroxy-2-((2R,3S)-3-hydroxy-5-methoxy-3-(2-methylbenzoyl)tetrahydrofuran-2-yl)-1-o-tolylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside is a purine nucleoside analog with a molecular formula of C22H24O6 and a molecular weight of 384.42 g/mol . This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies . It is primarily used in research settings to study its effects on DNA synthesis and apoptosis induction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside typically involves the protection of hydroxyl groups followed by the introduction of toluoyl groups. The process begins with the selective protection of the hydroxyl groups on the ribofuranoside ring.
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the toluoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium carbonate in polar aprotic solvents are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside is widely used in scientific research due to its antitumor properties. Its applications include:
Chemistry: Used as a precursor in the synthesis of various nucleoside analogs.
Biology: Studied for its effects on DNA synthesis and cell cycle regulation.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
Mécanisme D'action
The mechanism of action of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside involves the inhibition of DNA synthesis and the induction of apoptosis. As a purine nucleoside analog, it interferes with the normal function of nucleosides in DNA replication. This disruption leads to the activation of apoptotic pathways, resulting in cell death . The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-deoxy-3,5-di-O-p-toluoyl-β-D-ribofuranoside
- 3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride
Uniqueness
Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside is unique due to its specific structure and the presence of toluoyl groups at the 3 and 5 positions. This structural configuration contributes to its distinct antitumor activity and its ability to inhibit DNA synthesis . Compared to similar compounds, it offers a unique combination of chemical stability and biological activity, making it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C22H24O6 |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
2-hydroxy-2-[(3S)-3-hydroxy-5-methoxy-3-(2-methylbenzoyl)oxolan-2-yl]-1-(2-methylphenyl)ethanone |
InChI |
InChI=1S/C22H24O6/c1-13-8-4-6-10-15(13)18(23)19(24)21-22(26,12-17(27-3)28-21)20(25)16-11-7-5-9-14(16)2/h4-11,17,19,21,24,26H,12H2,1-3H3/t17?,19?,21?,22-/m1/s1 |
Clé InChI |
PSUQQBDUHQQQHR-PILOEQONSA-N |
SMILES isomérique |
CC1=CC=CC=C1C(=O)C(C2[C@@](CC(O2)OC)(C(=O)C3=CC=CC=C3C)O)O |
SMILES canonique |
CC1=CC=CC=C1C(=O)C(C2C(CC(O2)OC)(C(=O)C3=CC=CC=C3C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


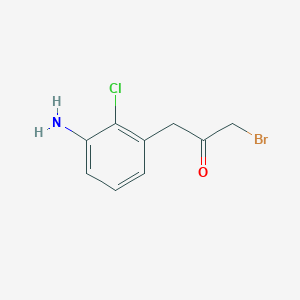
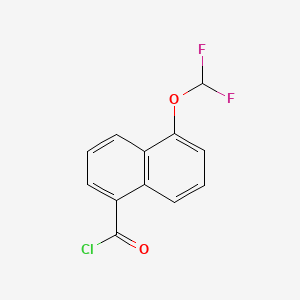
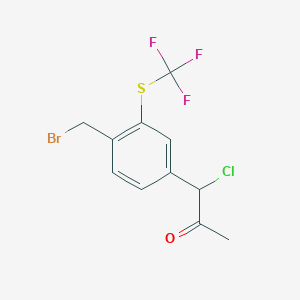
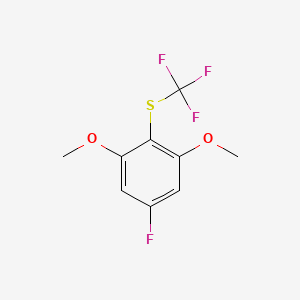

![(3AS,4S,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde](/img/structure/B14058174.png)

![2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one;methyl sulfate](/img/structure/B14058181.png)
![3-(Trifluoromethyl)-2-[(5-methyl-1,3,4-thiadiazole-2-yl)thio]-6,7-dichloroquinoxaline](/img/structure/B14058192.png)
